N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine
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Overview
Description
N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenyl group and a chlorophenylmethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine typically involves the reaction of 4-bromobenzyl chloride with 3-chlorobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to cyclization using piperidine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-methoxybenzamide
- N-(4-bromophenyl)-4-methoxybenzenamide
- N-(4-bromophenyl)-3-chlorobenzamide
Uniqueness
N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine is unique due to the presence of both bromophenyl and chlorophenylmethyl groups attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H20BrClN2 |
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Molecular Weight |
379.7 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C18H20BrClN2/c19-15-4-6-17(7-5-15)21-18-8-10-22(11-9-18)13-14-2-1-3-16(20)12-14/h1-7,12,18,21H,8-11,13H2 |
InChI Key |
MRCYPZGJJFTOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)Br)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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